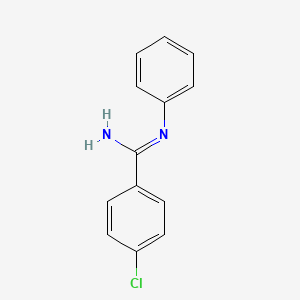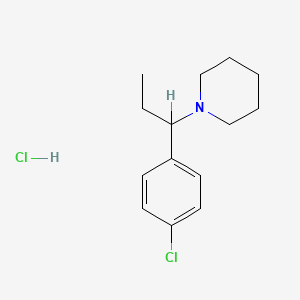
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid with a chlorophenylthioethyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethyl sulfate and chlorophenylthioethyl chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of parasitic infections.
Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts normal enzyme function, leading to the desired biological effects. The molecular targets include enzymes involved in metabolic pathways, making this compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester
Uniqueness
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is unique due to its specific structural features, such as the p-chlorophenylthioethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
32357-99-6 |
|---|---|
Formule moléculaire |
C10H14ClO2PS3 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO2PS3/c1-12-14(15,13-2)17-8-7-16-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
Clé InChI |
VCWSCCLHRXFDOW-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SCCSC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


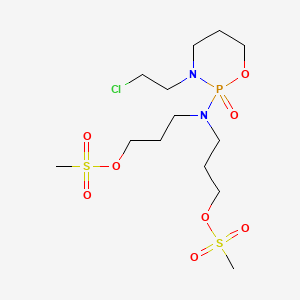
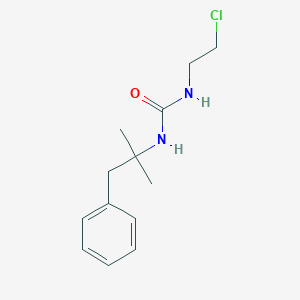

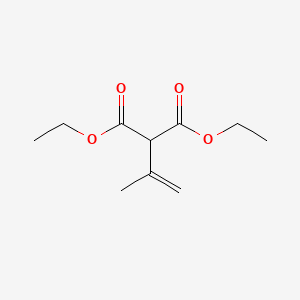
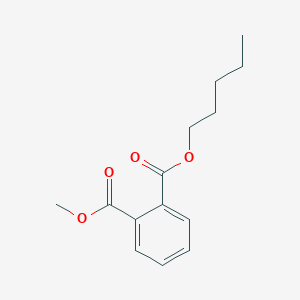
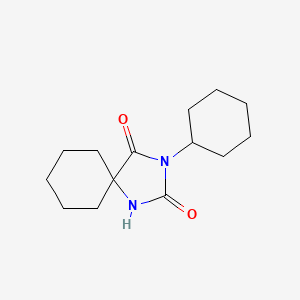
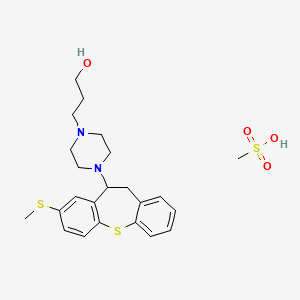

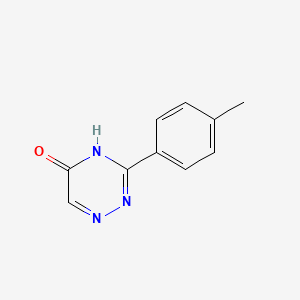
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
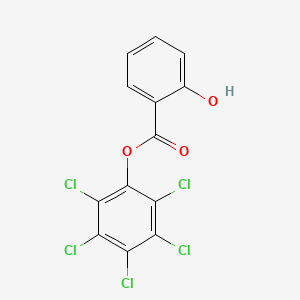
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
